molecular formula C27H25NO7S B226576 methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No. B226576
M. Wt: 507.6 g/mol
InChI Key: BVJKUJZBNOAWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects
Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth, induce cell death, protect neurons from damage, improve cognitive function, reduce inflammation, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate in lab experiments is its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. However, a limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis of methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves several steps. The first step involves the condensation of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thiophenecarbonyl chloride to form the corresponding acid chloride intermediate. The intermediate is then reacted with 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid to form the final product.

Scientific Research Applications

Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In neuroprotection, it has been shown to protect neurons from damage and improve cognitive function. In anti-inflammatory effects, it has been shown to reduce inflammation and oxidative stress.

properties

Product Name

methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Molecular Formula

C27H25NO7S

Molecular Weight

507.6 g/mol

IUPAC Name

methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C27H25NO7S/c1-33-19-11-6-16(15-20(19)34-2)12-13-28-23(17-7-9-18(10-8-17)27(32)35-3)22(25(30)26(28)31)24(29)21-5-4-14-36-21/h4-11,14-15,23,30H,12-13H2,1-3H3

InChI Key

BVJKUJZBNOAWND-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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